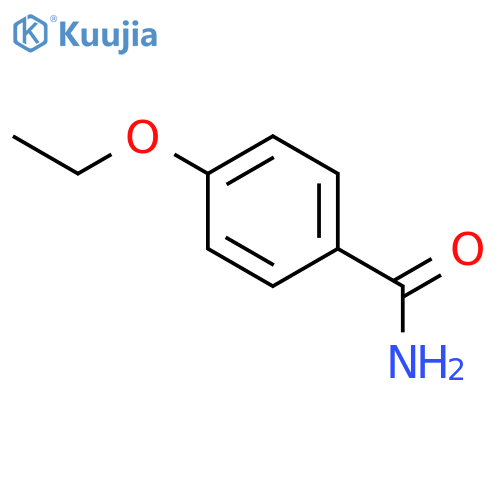Cas no 27043-22-7 (ar-ethoxybenzamide)

ar-ethoxybenzamide structure
商品名:ar-ethoxybenzamide
ar-ethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- ar-ethoxybenzamide
- Ethoxybenzamide
- 55836-71-0
- SCHEMBL1086282
- BS-23245
- p-Ethoxybenzamide
- 27043-22-7
- FT-0618380
- CHEMBL4294759
- J-515273
- CS-0197285
- BDBM50468588
- MFCD00007996
- 4-Ethoxybenzamide, 97%
- NS00033412
- Z33546681
- AZEIRPAUJXANCS-UHFFFAOYSA-N
- E74021
- 4-Ethoxybenzamide
- AKOS001382339
- EINECS 259-847-1
- Benzamide, 4-ethoxy-
- Formamide,N-(4-ethoxyphenyl)-
- DTXSID10204431
- DB-052810
- DTXCID10126922
-
- インチ: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
- InChIKey: AZEIRPAUJXANCS-UHFFFAOYSA-N
- ほほえんだ: CCOC1C=CC(C(=O)N)=CC=1
計算された属性
- せいみつぶんしりょう: 214.062994
- どういたいしつりょう: 214.062994
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.4
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.111
- ゆうかいてん: 209.0 °C
- ふってん: 302 °C at 760 mmHg
- フラッシュポイント: 302 °C at 760 mmHg
- 屈折率: 1.538
- PSA: 52.32000
- LogP: 1.88450
ar-ethoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69170-25g |
ar-ethoxybenzamide |
27043-22-7 | 99% | 25g |
¥322.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69170-100g |
ar-ethoxybenzamide |
27043-22-7 | 99% | 100g |
¥622.0 | 2023-09-08 | |
| Aaron | AR01V395-100g |
ar-ethoxybenzamide |
27043-22-7 | 99% | 100g |
$87.00 | 2025-02-11 | |
| Aaron | AR01V395-25g |
ar-ethoxybenzamide |
27043-22-7 | 99% | 25g |
$43.00 | 2025-02-11 |
ar-ethoxybenzamide 関連文献
-
Jin-Wei Yuan,Jun-Liang Zhu,Bing Li,Liang-Yu Yang,Pu Mao,Shou-Ren Zhang,Yan-Chun Li,Ling-Bo Qu Org. Biomol. Chem. 2019 17 10178
-
Kashyap Kumar Sarmah,Kaveri Boro,Mihails Arhangelskis,Ranjit Thakuria CrystEngComm 2017 19 826
-
Jiulong Li,Chang Li,Xu Ji,Qin Sun,Zhi Li,He Liu,Lina Zhou,Dingding Jing,Junbo Gong,Wei Chen New J. Chem. 2022 46 8708
-
Maria-Magdalena Titirici,Robin. J. White,Camillo Falco,Marta Sevilla Energy Environ. Sci. 2012 5 6796
27043-22-7 (ar-ethoxybenzamide) 関連製品
- 50714-69-7(4-(2-Aminoethoxy)benzamide)
- 55836-71-0(4-Ethoxybenzamide)
- 5813-86-5(3-Methoxybenzamide)
- 55836-69-6(3-ethoxybenzamide)
- 1261482-85-2(3-Methoxy-5-methylbenzamide)
- 3424-93-9(4-Methoxybenzamide)
- 1018600-42-4(4-(3-Aminopropoxy)benzamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
